molecular formula C16H22N2O7 B12094576 Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester

Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester

Cat. No.: B12094576
M. Wt: 354.35 g/mol
InChI Key: AETUCTBYFMXIAG-UHFFFAOYSA-N
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Description

Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester is a complex organic compound with a molecular formula of C16H22N2O7 This compound is known for its unique structural features, which include a benzoic acid core substituted with methoxy, morpholinyl, and nitro groups, and esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester typically involves multiple steps. One common method starts with the nitration of a methoxybenzoic acid derivative, followed by the introduction of the morpholinylpropoxy group through a nucleophilic substitution reaction. The final step involves esterification with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholinyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methoxy-, methyl ester: Similar structure but lacks the nitro and morpholinyl groups.

    Benzoic acid, 3-methoxy-, methyl ester: Similar structure but with different substitution pattern.

    Benzoic acid, 2-methoxy-, methyl ester: Another isomer with different substitution pattern.

Uniqueness

Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester is unique due to the presence of the morpholinyl and nitro groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C16H22N2O7

Molecular Weight

354.35 g/mol

IUPAC Name

methyl 5-methoxy-4-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate

InChI

InChI=1S/C16H22N2O7/c1-22-14-10-12(16(19)23-2)13(18(20)21)11-15(14)25-7-3-4-17-5-8-24-9-6-17/h10-11H,3-9H2,1-2H3

InChI Key

AETUCTBYFMXIAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCN2CCOCC2

Origin of Product

United States

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